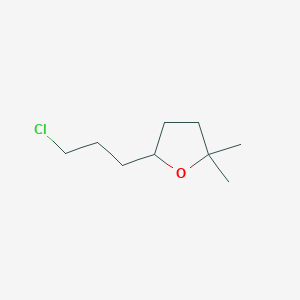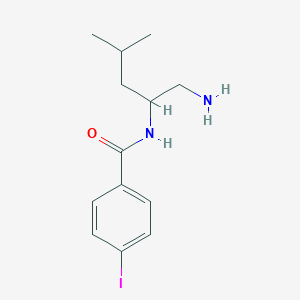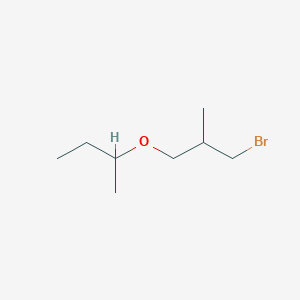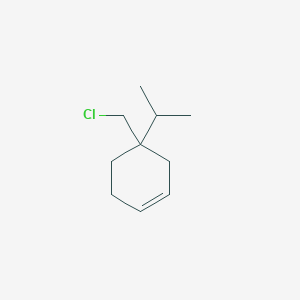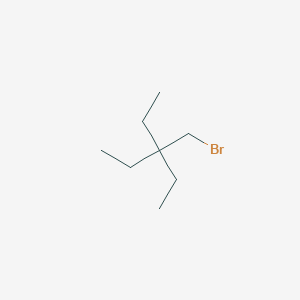
3-(Bromomethyl)-3-ethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-3-ethylpentane is an organic compound with the molecular formula C8H17Br It is a brominated alkane, characterized by the presence of a bromomethyl group attached to the third carbon of a pentane chain, which also has an ethyl substituent on the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-ethylpentane typically involves the bromination of 3-ethylpentane. This can be achieved through a free radical bromination process using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds as follows:
Initiation: The bromine molecule dissociates into two bromine radicals under the influence of light or heat.
Propagation: A bromine radical abstracts a hydrogen atom from 3-ethylpentane, forming a 3-ethylpentyl radical. This radical then reacts with another bromine molecule to form this compound and another bromine radical.
Termination: The reaction is terminated when two radicals combine to form a stable molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves continuous flow reactors where the bromination reaction is carefully controlled to ensure high yield and purity. The use of advanced separation techniques, such as distillation and crystallization, helps in isolating the desired product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-ethylpentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles (e.g., hydroxide, cyanide, or amine) to form different substituted products.
Elimination: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reagents, products can range from alcohols to alkanes.
Scientific Research Applications
3-(Bromomethyl)-3-ethylpentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its reactivity.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-ethylpentane primarily involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with various biological molecules. This reactivity makes it useful in studying enzyme mechanisms and receptor interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-3-ethylpentane: Similar structure but with a chlorine atom instead of bromine.
3-(Iodomethyl)-3-ethylpentane: Similar structure but with an iodine atom instead of bromine.
3-(Bromomethyl)-3-methylpentane: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-(Bromomethyl)-3-ethylpentane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chlorine and iodine analogs. The ethyl group also provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H17Br |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
3-(bromomethyl)-3-ethylpentane |
InChI |
InChI=1S/C8H17Br/c1-4-8(5-2,6-3)7-9/h4-7H2,1-3H3 |
InChI Key |
ZZYJYPWMBNNJSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-2-{bicyclo[2.2.1]heptan-2-yl}butan-2-ol](/img/structure/B13188467.png)
![2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13188476.png)

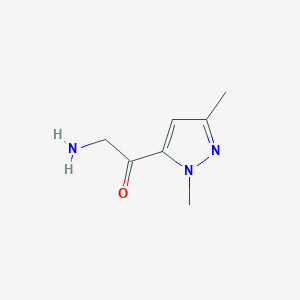
![2-[2-(chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid](/img/structure/B13188494.png)
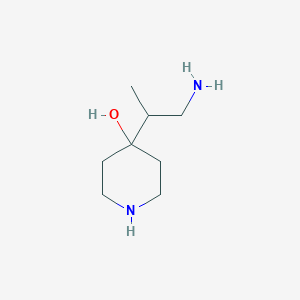

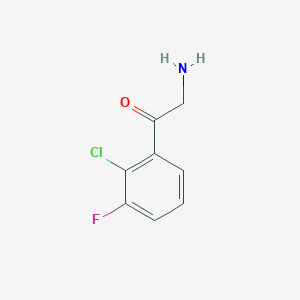
![2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole](/img/structure/B13188516.png)
